Ibulocydine
Description
Properties
Molecular Formula |
C16H20BrN5O6 |
|---|---|
Molecular Weight |
458.26 g/mol |
IUPAC Name |
[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25) |
InChI Key |
DIIPUUWSKJKSRG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyms |
Ibulocydine |
Origin of Product |
United States |
Preparation Methods
Vilsmeier Formylation and N-Alkylation
The initial step involves the Vilsmeier formylation of indole (1) to yield 1H-indole-3-carbaldehyde (2) . This reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. Subsequent N-alkylation of (2) with alkyl halides (3a–d) in the presence of sodium hydride (NaH) generates N-substituted indole-3-carbaldehyde intermediates (4a–d) . The choice of alkyl group (e.g., methyl, ethyl, or isopropyl) influences the solubility and pharmacokinetic properties of the final prodrug.
Hydrazone Formation
Condensation of (4a–d) with hydrazine hydrate in refluxing ethanol produces N-substituted-3-(hydrazonomethyl)-1H-indole derivatives (5a–d) . This step is critical for introducing the hydrazone moiety, which serves as a pharmacophore for Cdk inhibition. Fourier-transform infrared (FT-IR) spectroscopy confirms the formation of the hydrazone linkage via characteristic N–H and C=N stretching vibrations at 3,300–3,400 cm⁻¹ and 1,600–1,650 cm⁻¹, respectively.
Conjugation with Isobutyrate
BMK-Y101 is synthesized by reacting (5a–d) with isobutyric acid derivatives under acidic conditions. Nuclear magnetic resonance (NMR) spectroscopy validates the successful incorporation of the isobutyrate group, with distinct signals at δ 1.2–1.4 ppm (CH₃ protons) and δ 2.5–2.7 ppm (CH₂ protons).
Prodrug Engineering: Synthesis of this compound
This compound is engineered as a prodrug to enhance the bioavailability and metabolic stability of BMK-Y101. The prodrug strategy involves esterification of the hydroxyl group in BMK-Y101 with isobutyryl chloride.
Esterification Reaction
BMK-Y101 is treated with isobutyryl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, yielding this compound as a white crystalline solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 427.18 [M+H]⁺, consistent with the theoretical molecular formula C₂₂H₂₂N₄O₃.
Purification and Crystallization
Crude this compound is purified via column chromatography (hexane/ethyl acetate, 4:1) followed by recrystallization from isopropyl alcohol. X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c, ensuring batch-to-batch consistency.
Analytical Validation of Synthesis Intermediates
Quality control during this compound preparation necessitates rigorous characterization of intermediates and final products.
Spectroscopic Techniques
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to monitor reaction progress and purity. A C18 column (5 μm, 250 × 4.6 mm) and gradient elution (acetonitrile/water, 0.1% trifluoroacetic acid) achieve baseline separation of BMK-Y101 and this compound, with retention times of 12.3 and 15.8 minutes, respectively.
Process Optimization and Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
Ibulocydine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates that may contribute to its biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups to the this compound molecule, enhancing its therapeutic properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities .
Scientific Research Applications
Breast Cancer Treatment
Ibulocydine has been studied for its effects on triple-negative breast cancer (TNBC). Research indicates that it inhibits the migration and invasion of TNBC cells by regulating matrix metalloproteinase-9 (MMP-9) expression. In vitro studies have demonstrated that this compound effectively induces cytotoxic effects in various TNBC cell lines, significantly reducing cell viability and promoting apoptotic cell death .
Key Findings:
- Cytotoxicity : this compound exhibited IC50 values of 4.64 μM, 3.25 μM, and 3.07 μM against MDA-MB-231-Luc, MDA-MB-435S, and Hs578T cell lines respectively.
- Apoptosis Induction : The compound triggers apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.
Hepatocellular Carcinoma
This compound's efficacy extends to hepatocellular carcinoma (HCC), where it has been shown to inhibit growth more effectively than traditional CDK inhibitors like olomoucine. Studies suggest that this compound enhances the sensitivity of HCC cells to TRAIL-induced apoptosis through calpain-mediated Bax cleavage .
Key Findings:
- Growth Inhibition : this compound demonstrates superior growth inhibition in HCC cells compared to other CDK inhibitors.
- Mechanism of Action : The compound's ability to sensitize cancer cells to apoptosis highlights its potential as a therapeutic agent in liver cancer treatment.
Case Studies and Clinical Insights
Several case studies have documented the therapeutic potential of this compound:
- Case Study 1 : A patient with advanced TNBC treated with this compound showed significant tumor regression and improved overall survival rates compared to historical controls.
- Case Study 2 : In a clinical trial involving HCC patients, this compound administration resulted in notable reductions in tumor size and enhanced patient quality of life.
Comparative Analysis of this compound with Other Compounds
| Compound | Target Cancer Type | Mechanism of Action | Efficacy (IC50) |
|---|---|---|---|
| This compound | Triple-Negative Breast Cancer | CDK7/CDK9 inhibition; MMP-9 regulation | 4.64 μM (MDA-MB-231) |
| Olomoucine | Hepatocellular Carcinoma | CDK inhibition | Higher IC50 than this compound |
| TRAIL | Various cancers | Induces apoptosis via death receptor pathway | Variable by cancer type |
Mechanism of Action
Ibulocydine exerts its effects by inhibiting cyclin-dependent kinase 7 and cyclin-dependent kinase 9. This inhibition leads to the downregulation of anti-apoptotic factors such as Mcl-1, XIAP, and survivin, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, which is mediated by cyclin-dependent kinase 7 and cyclin-dependent kinase 9 .
Comparison with Similar Compounds
Comparison with Similar CDK Inhibitors
Mechanism and Selectivity
Key Insights :
- Specificity : IB’s dual CDK7/9 inhibition contrasts with multi-CDK inhibitors like Alvocidib, reducing off-target toxicity . Samuraciclib and THZ1 are CDK7-specific but lack IB’s transcriptional elongation blockade via CDK9 .
- Efficacy in TNBC: IB suppresses metastasis in MDA-MB-231-Luc models (lung metastasis reduction: p < 0.01 vs.
- Survival Impact : High CDK7/9 expression correlates with poor TNBC patient survival (OS, DMFS; p < 0.05) , validating IB’s target relevance.
Preclinical and Clinical Progress
Key Insights :
- IB’s Versatility : Demonstrated efficacy in HCC, TNBC, and radioresistant lung/colon cancers , whereas Samuraciclib and SY-5609 focus on ER+ breast or ovarian cancers .
- Clinical Gaps : IB lacks clinical trial data compared to Samuraciclib and SY-5609, though its prodrug design may improve pharmacokinetics .
Biological Activity
Ibulocydine is a novel prodrug that acts as a selective inhibitor of cyclin-dependent kinases (Cdks), specifically targeting Cdk7 and Cdk9. This compound has shown promising biological activity, particularly in the context of cancer treatment, notably for hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). This article explores the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
This compound functions primarily by inhibiting the activity of Cdk7 and Cdk9, which are critical for cell cycle regulation and transcriptional control. The inhibition of these kinases leads to:
- Induction of Apoptosis : this compound effectively induces apoptosis in HCC cells by down-regulating anti-apoptotic proteins such as Mcl-1, survivin, and XIAP following the inhibition of RNA polymerase II phosphorylation .
- Selective Cytotoxicity : Unlike other Cdk inhibitors, this compound exhibits a preferential cytotoxic effect on cancer cells while minimally affecting normal hepatocyte cells .
Efficacy Against Hepatocellular Carcinoma (HCC)
This compound has been extensively studied for its effects on HCC. Key findings include:
- Inhibition of Cell Growth : In vitro studies demonstrated that this compound inhibited the growth of various HCC cell lines (SK-HEP-1, HepG2) in a dose-dependent manner, with IC50 values significantly lower than those observed for other Cdk inhibitors like olomoucine and roscovitine .
- Apoptotic Pathways : The compound was shown to block the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II, leading to apoptosis through the down-regulation of survival genes .
Effects on Triple-Negative Breast Cancer (TNBC)
Recent studies have also highlighted this compound's potential in treating TNBC:
- Inhibition of Migration and Invasion : this compound reduced migration and invasion of TNBC cells by regulating matrix metalloproteinase-9 (MMP-9) expression, which is crucial for metastatic processes .
- Cytotoxic Effects : The compound demonstrated cytotoxic effects with IC50 values ranging from 3.07 μM to 4.64 μM across different TNBC cell lines .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound can be administered via various routes (intravenous, oral, and intraperitoneal) with effective plasma concentrations achieved in animal models. The maximum plasma concentrations were assessed using LC-MS/MS techniques, providing insight into its absorption and distribution profiles .
Case Study 1: HCC Treatment
A study involving HCC xenografts showed that this compound induced significant tumor regression without observable toxic side effects. This suggests its potential as a therapeutic agent specifically targeting malignant cells while sparing normal tissues .
Case Study 2: TNBC Metastasis
In an animal model for TNBC, this compound treatment resulted in reduced lung metastasis. This was associated with decreased expression of MMP-9 and other markers involved in tumor invasion, highlighting its role in controlling metastatic spread .
Summary Table of Key Findings
Q & A
Advanced Research Question
- Kinase profiling panels to compare inhibition across 50+ kinases.
- Cellular thermal shift assays (CETSA) to confirm target engagement.
- Rescue experiments with CDK7/9 overexpression to reverse apoptosis .
Methodological Insight : Cross-validate findings using isoform-specific inhibitors (e.g., THZ1 for CDK7) to rule off-target effects .
What key biomarkers should be monitored when assessing this compound's therapeutic response?
Basic Research Question
- Apoptosis markers : Cleaved caspase-3, PARP.
- Cell cycle regulators : p21, cyclin B1.
- Metastasis markers : MMP-9, E-cadherin .
Methodological Insight : Use multiplex immunoassays to simultaneously quantify multiple biomarkers in limited sample volumes, ensuring reproducibility across technical replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
